ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Overview
Description
ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that features a variety of functional groups, including triazole, sulfanyl, and pyrimidine moieties
Preparation Methods
The synthesis of ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the triazole ring, followed by the introduction of the difluoromethyl group. Subsequent steps involve the formation of the pyrimidine ring and the attachment of the ethyl and phenyl groups. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the triazole and pyrimidine rings contribute to its overall stability and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives, such as:
- ETHYL 6-({[4-AMINO-5-(METHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- ETHYL 6-({[4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. The presence of the difluoromethyl group in ETHYL 6-({[4-AMINO-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE makes it unique and potentially more effective in certain applications.
Properties
IUPAC Name |
ethyl 4-[[4-amino-5-(difluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-ethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6O3S/c1-3-26-12(10-31-19-25-24-16(15(20)21)27(19)22)13(17(28)30-4-2)14(23-18(26)29)11-8-6-5-7-9-11/h5-9,14-15H,3-4,10,22H2,1-2H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZUBJSVSAOWME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CSC3=NN=C(N3N)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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